molecular formula C16H21NO2.ClH<br>C16H22ClNO2 B000876 Propranolol hydrochloride CAS No. 318-98-9

Propranolol hydrochloride

Cat. No.: B000876
CAS No.: 318-98-9
M. Wt: 295.80 g/mol
InChI Key: ZMRUPTIKESYGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propranolol hydrochloride is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is widely used in the treatment of various cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. Additionally, it is used to manage anxiety, migraine prophylaxis, and essential tremors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propranolol hydrochloride can be synthesized through the reaction of naphthol with epichlorohydrin, followed by the addition of isopropylamine. The reaction typically involves the use of tetrabutylammonium bromide as a phase transfer catalyst and ethanol as a solvent. The reaction is carried out at low temperatures initially and then heated to complete the reaction .

Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow synthesis to enhance yield and purity while minimizing by-products. This method involves the ring opening of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine, catalyzed by zinc perchlorate, and carried out at room temperature .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Cerium (IV) sulfate in an acidic medium.

    Substitution: Various electrophiles can be used under appropriate conditions to introduce different substituents on the aromatic ring.

Major Products:

    Oxidation: The major products include oxidized derivatives of propranolol.

    Substitution: Substituted propranolol derivatives depending on the electrophile used.

Scientific Research Applications

Cardiovascular Applications

1. Hypertension Management
Propranolol is commonly prescribed for the management of hypertension. It reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. Clinical studies have shown that propranolol effectively lowers blood pressure in patients with essential hypertension, contributing to reduced cardiovascular morbidity and mortality .

2. Angina Pectoris
Originally developed for treating angina pectoris, propranolol alleviates chest pain by decreasing the heart's workload and oxygen demand. It has been shown to improve exercise tolerance in patients with stable angina .

3. Atrial Fibrillation and Tachyarrhythmias
Propranolol is effective in controlling heart rate in patients with atrial fibrillation and other tachyarrhythmias. Its ability to block beta-adrenergic receptors helps stabilize heart rhythm .

4. Myocardial Infarction
Post-myocardial infarction, propranolol reduces the risk of subsequent heart attacks by mitigating the effects of stress hormones on the heart. Studies indicate that it significantly lowers mortality rates when administered after an acute myocardial infarction .

Non-Cardiovascular Applications

1. Migraine Prophylaxis
Propranolol is widely used as a preventive treatment for migraines. Research indicates that it can reduce the frequency and severity of migraine attacks, making it a first-line prophylactic agent .

2. Performance Anxiety
Off-label use of propranolol includes the treatment of performance anxiety, where it alleviates physical symptoms such as tachycardia and sweating associated with anxiety-provoking situations. This application has gained popularity among performers and public speakers .

3. Essential Tremors
Propranolol is recognized as an effective treatment for essential tremors, providing significant improvement in tremor severity for many patients .

4. Infantile Hemangioma
One of the notable off-label uses of propranolol is in treating infantile hemangiomas. Clinical studies have demonstrated its effectiveness in reducing the size of these benign vascular tumors in infants .

Case Study 1: Propranolol in Migraine Prevention

A randomized controlled trial involving 100 participants demonstrated that propranolol significantly reduced migraine frequency compared to placebo over a 12-week period. Participants receiving propranolol reported a 50% reduction in migraine days per month, highlighting its efficacy as a prophylactic agent .

Case Study 2: Propranolol for Performance Anxiety

A study examining performers showed that those treated with propranolol prior to performances experienced lower anxiety levels and fewer physiological symptoms compared to those receiving a placebo. This underscores propranolol's role in managing performance-related anxiety effectively .

Summary Table of Propranolol Applications

ApplicationIndication TypeEvidence Level
HypertensionCardiovascularHigh
Angina PectorisCardiovascularHigh
Atrial FibrillationCardiovascularModerate
Myocardial InfarctionCardiovascularHigh
Migraine ProphylaxisNon-CardiovascularHigh
Performance AnxietyOff-labelModerate
Essential TremorsNon-CardiovascularHigh
Infantile HemangiomaOff-labelHigh

Mechanism of Action

Propranolol hydrochloride exerts its effects by competitively blocking beta-adrenergic receptors, particularly beta-1 and beta-2 receptors. This blockade results in decreased heart rate, myocardial contractility, and reduced cardiac workload. Additionally, it inhibits renin release from the kidneys and diminishes sympathetic nerve outflow from the brain .

Comparison with Similar Compounds

    Atenolol: A selective beta-1 adrenergic receptor antagonist.

    Metoprolol: Another selective beta-1 adrenergic receptor antagonist.

    Nadolol: A non-selective beta-adrenergic receptor antagonist similar to propranolol.

Comparison:

    Propranolol vs. Atenolol: Propranolol is non-selective, affecting both beta-1 and beta-2 receptors, while atenolol is selective for beta-1 receptors, making it more suitable for patients with respiratory issues.

    Propranolol vs. Metoprolol: Both are used for similar indications, but metoprolol’s selectivity for beta-1 receptors reduces the risk of bronchoconstriction.

    Propranolol vs. Nadolol: Both are non-selective, but nadolol has a longer half-life, allowing for less frequent dosing.

Propranolol hydrochloride’s unique non-selective action and ability to cross the blood-brain barrier make it particularly effective for treating conditions like anxiety and migraine, setting it apart from other beta-blockers .

Biological Activity

Propranolol hydrochloride is a non-selective beta-adrenergic antagonist widely used in clinical practice for various cardiovascular and psychiatric conditions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies that illustrate its effects and potential risks.

Propranolol exerts its primary effects by competitively blocking beta-1 and beta-2 adrenergic receptors. This blockade results in several physiological changes:

  • Cardiac Effects : By inhibiting beta-1 receptors located on cardiac myocytes, propranolol reduces heart rate, myocardial contractility, and overall cardiac workload. This leads to decreased oxygen demand in the heart, making it beneficial for conditions like angina and arrhythmias .
  • Vascular Effects : The blockade of beta-2 receptors can lead to vasoconstriction; however, the predominant effect is a reduction in peripheral vascular resistance due to decreased sympathetic outflow .
  • Central Nervous System (CNS) Effects : Propranolol can cross the blood-brain barrier, allowing it to exert effects on anxiety and tremors by modulating sympathetic nervous system activity .

Pharmacokinetics

Propranolol is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 3 hours. Its bioavailability is notably affected by first-pass metabolism in the liver, leading to variable systemic exposure. Approximately 90% of propranolol binds to plasma proteins, which impacts its distribution and elimination half-life (3-4 hours for propranolol and 5.2-7.5 hours for its active metabolite, 4-hydroxypropranolol) .

Clinical Applications

Propranolol is utilized in various clinical settings:

  • Cardiovascular Disorders : It is effective in managing hypertension, angina pectoris, and certain types of arrhythmias.
  • Migraine Prophylaxis : Propranolol has been shown to reduce the frequency of migraine attacks .
  • Anxiety Disorders : It is used off-label for performance anxiety and generalized anxiety disorder due to its ability to mitigate physical symptoms associated with anxiety .

Case Study 1: Propranolol Overdose

A significant concern with propranolol is its potential for overdose. In a reported case, a 37-year-old woman ingested 4 grams of propranolol intending to commit suicide. Upon admission, she exhibited severe bradycardia and hypotension. Despite immediate treatment with intravenous fluids and atropine, she developed generalized tonic-clonic seizures . This case highlights the critical need for timely intervention in overdose scenarios.

Case Study 2: Chronic Anxiety Treatment

In a controlled study involving patients with chronic anxiety disorders, propranolol was administered as part of a treatment regimen. The results indicated that propranolol effectively reduced both somatic and psychic symptoms in a majority of participants . This underscores its utility in managing anxiety-related conditions.

Biological Activity Summary Table

Parameter Description
Mechanism of ActionNon-selective beta-adrenergic receptor antagonist
PharmacokineticsRapid absorption; variable bioavailability due to first-pass metabolism
Half-life3-4 hours (propranolol), 5.2-7.5 hours (4-hydroxypropranolol)
Clinical UsesHypertension, angina, migraine prophylaxis, anxiety disorders
Side EffectsDizziness, fatigue, insomnia; potential for overdose effects

Research Findings

Recent studies have explored various aspects of propranolol's biological activity:

  • Adsorption Studies : Research has investigated the adsorption characteristics of propranolol on activated carbon materials, revealing insights into its environmental fate and potential applications in drug delivery systems .
  • Nitrosamine Impurity Concerns : Propranolol has been scrutinized for nitrosamine impurities that pose carcinogenic risks at certain levels. Regulatory bodies have implemented recalls and safety assessments to address these concerns .

Q & A

Basic Research Questions

Q. What spectroscopic methods are validated for quantifying Propranolol hydrochloride in buffer solutions, and how are calibration curves established?

UV-Vis spectroscopy at λmax 221 nm in pH 7.4 phosphate buffer is a validated method for quantification. Calibration curves are linear (2–20 µg/mL, R² = 0.9962) and adhere to the Beer-Lambert law. Researchers must account for solvent purity and ensure no chemical interactions between drug and excipients via FTIR prior to analysis .

Q. How can thin-layer chromatography (TLC) assess the purity of this compound in pharmaceutical formulations?

TLC is performed using silica gel plates and a mobile phase of 1,2-dichloroethane/methanol/water/formic acid (56:24:1:1). The sample solution (10 µL) is compared against a diluted standard (1:1000). Spots under UV 254 nm must not exceed the intensity of the principal spot, ensuring ≤0.1% impurities. Loss on drying (<0.5%) and residue on ignition (<0.10%) are complementary purity metrics .

Q. What are the critical steps in synthesizing this compound and its derivatives?

this compound is synthesized via etherification of α-naphthol with epoxy chloropropane, followed by ammoniation with isopropylamine and salt formation. Derivatives like O-acetyl propranolol are prepared via reaction with acetyl chloride. Hydrolysis studies of derivatives require pH-controlled stability testing and HPLC analysis to track degradation products .

Q. How is β-adrenergic receptor binding affinity quantified for this compound?

Radioligand displacement assays using tritiated antagonists (e.g., [³H]-CGP 12177) measure Kd values (β1: 6.91 nM, β2: 0.832 nM, β3: 117.49 nM). Competitive binding curves and Scatchard plots validate receptor-specific antagonism, with controls for nonspecific binding and temperature-dependent equilibrium .

Advanced Research Questions

Q. What methodological challenges arise when analyzing this compound's self-association behavior via NMR spectroscopy?

Self-association in aqueous NaCl solutions is studied using chemical shift dependence of ¹H NMR signals. Critical aggregation concentrations (cac) are derived from inflection points in δ vs. concentration plots. Aggregation numbers (n) and Gibbs energy (ΔG°) are calculated via mass action theory, requiring correction for electrolyte effects and slow exchange dynamics .

Q. How can transdermal patch formulations be optimized for controlled release of this compound?

Polymer blends (e.g., HPMC E15:Eudragit L100 at 2:1) are evaluated for matrix compatibility via FTIR. In vitro release studies in pH 7.4 buffer at 37°C identify optimal formulations (e.g., F-10 in ) with >90% sustained release over 24 hours. Ex vivo permeation using Franz cells and rat skin validates flux rates .

Q. What experimental approaches determine the environmental risk of this compound in aquatic ecosystems?

Chronic toxicity tests on aquatic organisms (e.g., Daphnia magna) establish NOEC/LOEC/EC50 values. Adsorption coefficients (Kd, Koc) quantify soil binding, while photolysis studies assess persistence. Risk quotients (RQ = PEC/PNEC) are calculated using exposure models per CHMP guidelines .

Q. How does chiral configuration influence this compound’s pharmacological activity, and what methods separate enantiomers?

The (S)-(-)-enantiomer exhibits higher β-receptor affinity and efficacy in reducing hypertension. Chiral membrane chromatography with amylose tris(3,5-dimethylphenylcarbamate)-polyethersulfone achieves separation (α = 3.00 for Propranolol). Flow rates (0.5–1.0 mL/min) and injection volumes (5–20 µL) are optimized to maximize resolution (Rs = 0.95) .

Q. How do ion-selective electrodes (ISEs) improve quantification of this compound compared to pharmacopeial methods?

ISEs with PVC membranes (propranolol-tetraphenylborate) offer detection limits of 1.0 × 10⁻⁶ M, surpassing non-aqueous titration (limited by endpoint ambiguity) and HPLC (tedious prep). Validation via standard addition in tablets shows <2% error, with no interference from excipients .

Q. What multivariate calibration methods enhance Near-Infrared Spectrometry (NIR) accuracy for this compound analysis?

Synergy interval PLS (siPLS) models using spectral regions 8501–8801 cm⁻¹ and 5201–5501 cm⁻¹ achieve RMSEP = 8.2 mg/g. Multiplicative scatter correction (MSC) minimizes particle size effects, validated against pharmacopeial UV methods (p > 0.05). Fiber optic probes enable real-time formulation monitoring .

Q. How are buccal films formulated to enhance pediatric systemic delivery of this compound?

Mucoadhesive films (carbopol/chitosan) are evaluated for folding endurance (>300), surface pH (6.8–7.2), and in vitro release (Higuchi kinetics). In vivo studies in rabbits show 1.9× higher AUC₀–₈h vs. oral tablets, attributed to bypassing hepatic metabolism .

Properties

IUPAC Name

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRUPTIKESYGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021198
Record name Propranolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in ether, benzene, ethyl acetate
Record name SID26732618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PROPRANOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Propranolol is a nonselective beta-adrenergic blocking agent. Propranolol inhibits response to adrenergic stimuli by competitively blocking, beta-adrenergic receptors within the myocardium and within bronchial and vascular smooth muscle. Only the l-isomer of propranolol has substantial beta-adrenergic blocking activity. Propranolol has no intrinsic sympathomimetic activity., Through its myocardial, beta-adrenergic blocking action, propranolol decreases heart rate and prevents exercise induced increases in heart rate, decreases myocardial contractility, decreases cardiac output, increases systolic ejection time, and increases cardiac volume. The drug also decreases conduction velocity through the sinoatrial and atrioventricular nodes and decreases myocardial automaticity via beta-adrenergic blockade. At blood concentrations greater than those required for beta-adrenergic blockade, propranolol has a membrane stabilizing effect on the heart which is similar to that of quinidine. The clinical importance of this effect is not clear, but it appears to be less important than its beta-adrenergic blocking activity., beta-Adrenergic blockade may also incr peripheral resistance initially, but peripheral resistance tends to decr after chronic admin of the drug as a result of unopposed alpha-adrenergic vasoconstriction. The cardiac effects of, beta-adrenergic blockade cause an incr in sodium reabsorption because of alterations in renal hemodynamics; renal blood flow and glomerular filtration rate generally decr during chronic therapy. Plasma volume may incr if dietary sodium is not restricted. Hepatic blood flow is decreased., The precise mechanism of propranolol's hypotensive effect has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. In patients with high concentrations of circulating renin, low doses of the drug are associated with a fall in both blood pressure and in plasma renin concentrations, probably because of acute peripheral beta-adrenergic blockade. With higher doses of propranolol, the hypotensive effect is probably unrelated to plasma renin activity and may be caused by a delayed centrally mediated reduction of adrenergic outflow. However, there appears to be some overlap between these mechanisms, and both mechanisms seem to be operative with usual therapeutic doses. Propranolol decreases blood pressure in both the supine and standing positions., Through its beta-adrenergic blocking action in other body systems, propranolol increases airway resistance (especially in asthmatic patients), inhibits glycogenolysis in the skeletal and cardiac muscles, blocks the release of free fatty acids and insulin by adrenergic stimulation, and increases the number of circulating eosinophils. Propranolol increases uterine activity, more in the nonpregnant than in the pregnant uterus.
Record name PROPRANOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White or almost white powder, Solid, Crystals from n-propanol

CAS No.

318-98-9
Record name Propranolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propranolol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propranolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propranolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propranolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPRANOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8A3652H1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPRANOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

163-164 °C
Record name PROPRANOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

1-(isopropyl)-3-azetidinol and α-naphthol were reacted in the same manner as in Example 6 to form 1-(α-naphthoxy)-3-(iso-propylamino)-2-propanol. Then the propanol was dissolved in anhydrous ether and was converted to a hydrochloride by blowing a hydrochloric acid gas into the resulting solution. As a result 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol hydrochloride melting at 162°-164° C was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propranolol hydrochloride
Propranolol hydrochloride
Propranolol hydrochloride
Propranolol hydrochloride
Propranolol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.